molecular formula C16H22BrNO2 B5875004 1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine

1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine

Cat. No. B5875004
M. Wt: 340.25 g/mol
InChI Key: KUYSOTONNMOOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential in drug development. It is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosine kinase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, it has been shown to have antiviral and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine in lab experiments is its potential in drug development. It has been shown to have various pharmacological properties, making it a promising candidate for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand its potential in drug development.

Future Directions

There are several future directions for research on 1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine. One direction is to further study its mechanism of action to better understand its potential in drug development. Another direction is to study its potential in treating other diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Conclusion:
1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine is a promising compound in drug development. Its potential in treating various diseases and its pharmacological properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and its potential in drug development.

Synthesis Methods

1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine has been synthesized using various methods, including the reaction of 2-bromo-4-tert-butylphenol with pyrrolidine and acetyl chloride, and the reaction of 2-bromo-4-tert-butylphenol with pyrrolidine and acetic anhydride. The yield of the compound varies depending on the method used, with the highest yield reported to be 83%.

Scientific Research Applications

1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine has been studied for its potential in drug development. It has been shown to have anticancer, antiviral, and antifungal properties. It has also been studied for its potential in treating Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-16(2,3)12-6-7-14(13(17)10-12)20-11-15(19)18-8-4-5-9-18/h6-7,10H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYSOTONNMOOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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